N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and an isopropyl group attached to the pyrazole rings. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives:
1-ethyl-3-methyl-1H-pyrazole-4-amine: This compound lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
3-methyl-1-(propan-2-yl)-1H-pyrazole-4-amine: This compound lacks the ethyl group, which may influence its pharmacokinetic properties.
1-ethyl-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group instead of an amine group, leading to different reactivity and applications.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-7-6-12(16-17)8-14-13-9-18(10(2)3)15-11(13)4/h6-7,9-10,14H,5,8H2,1-4H3 |
InChI Key |
KLZZNWBIFAHBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2C)C(C)C |
Origin of Product |
United States |
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